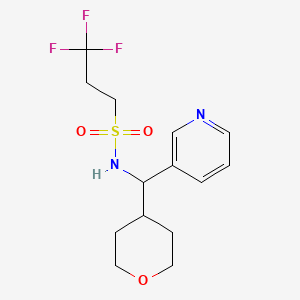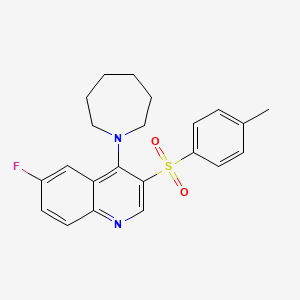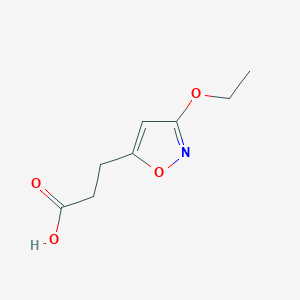![molecular formula C9H12N2O4 B2411013 2-[4-(methoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid CAS No. 1856033-81-2](/img/structure/B2411013.png)
2-[4-(methoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(methoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid is an organic compound that features a pyrazole ring substituted with a methoxycarbonyl group and a methylpropanoic acid moiety
Preparation Methods
The synthesis of 2-[4-(methoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-(methoxycarbonyl)-1H-pyrazole with 2-methylpropanoic acid under specific conditions. The reaction typically requires a catalyst and may involve steps such as esterification, followed by hydrolysis to yield the desired product. Industrial production methods often involve optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques.
Chemical Reactions Analysis
2-[4-(methoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, where nucleophiles such as amines or thiols replace the methoxycarbonyl group, forming new derivatives.
Esterification: The carboxylic acid group can undergo esterification with alcohols in the presence of acid catalysts, producing esters.
Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
2-[4-(methoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of new drugs.
Industry: It finds applications in the production of specialty chemicals and materials, where its unique structural features are leveraged.
Mechanism of Action
The mechanism of action of 2-[4-(methoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The methoxycarbonyl group may enhance the compound’s binding affinity and specificity. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its effects.
Comparison with Similar Compounds
2-[4-(methoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid can be compared with other similar compounds, such as:
4-(methoxycarbonyl)-1H-pyrazole: Lacks the methylpropanoic acid moiety, resulting in different chemical and biological properties.
2-methylpropanoic acid derivatives: These compounds do not contain the pyrazole ring, leading to variations in reactivity and applications.
Other pyrazole derivatives:
Properties
IUPAC Name |
2-(4-methoxycarbonylpyrazol-1-yl)-2-methylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4/c1-9(2,8(13)14)11-5-6(4-10-11)7(12)15-3/h4-5H,1-3H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBEGRJDTMXJFKX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)N1C=C(C=N1)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-mesityl-2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2410930.png)
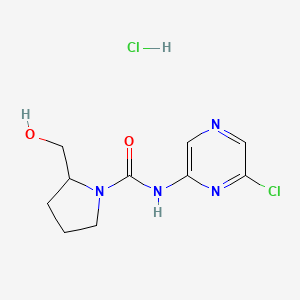

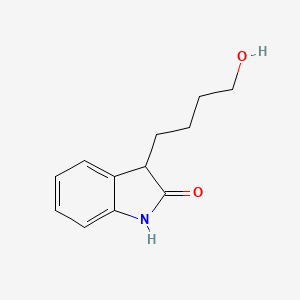
![4-[(Indolinylthioxomethyl)amino]-1-(methylsulfonyl)benzene](/img/structure/B2410936.png)
![(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)methyl N-[(4-methylphenyl)sulfonyl]carbamate](/img/structure/B2410937.png)
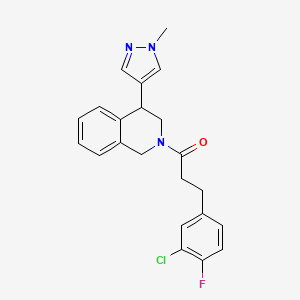
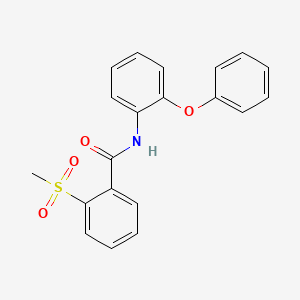
![8-(3,4-dimethylbenzoyl)-6-[(3-methoxyphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2410946.png)
